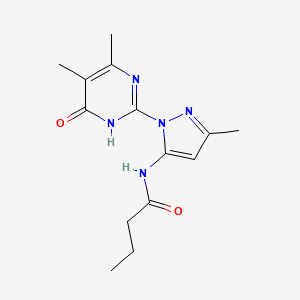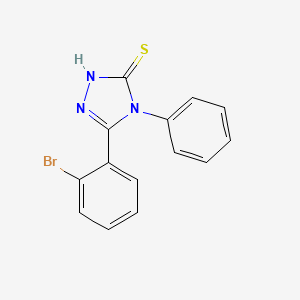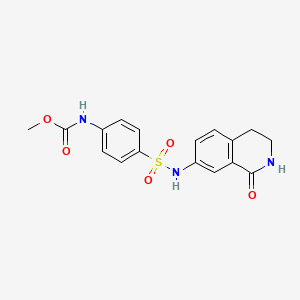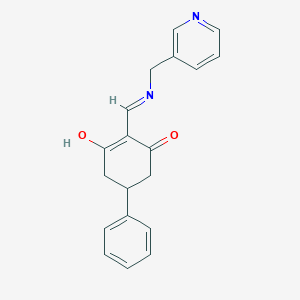
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide, also known as FDM-1, is a novel small molecule inhibitor that has shown promising results in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
科学的研究の応用
Antidepressant Synthesis
This compound has been identified as a potential scaffold in the synthesis of antidepressant molecules. The synthesis process often involves metal-catalyzed reactions, which are a significant area of study in medicinal chemistry . The development of novel antidepressants is crucial, especially those with rapid onset, minimal side effects, and enhanced cognitive function. This compound could play a role in creating dual- or multi-target antidepressants.
Antibacterial Activity
Furan derivatives, which form part of the compound’s structure, have been recognized for their antibacterial properties. They are particularly important in the fight against microbial resistance, which is a global issue due to the ineffectiveness of currently available antimicrobial medicines . The inclusion of the furan nucleus in new drugs is a key synthetic strategy in medicinal chemistry.
Anticancer Research
Pyrazole, another component of the compound, is known for its wide range of biological applications, including anticancer activities . The compound’s potential in cancer research lies in its ability to act on various biological pathways that are crucial in the development and progression of cancer.
Anti-inflammatory Applications
The pyrazole moiety is also associated with anti-inflammatory properties. This makes the compound of interest for the development of new anti-inflammatory drugs, which could be beneficial for treating chronic inflammatory diseases .
Antiviral Potential
Indole derivatives, which share a similar structural motif with the compound , have shown significant antiviral activities. This suggests that the compound could be explored for its potential use in developing antiviral therapies, especially given the ongoing need for new treatments against emerging viral infections .
Antidiabetic Effects
The compound’s structure is related to indole derivatives, which have been found to possess antidiabetic activities. This opens up possibilities for the compound to be used in the synthesis of new antidiabetic drugs, which could help manage or treat diabetes more effectively .
Antimalarial Applications
Indole derivatives are also known for their antimalarial properties. Given the structural similarities, the compound could be investigated for its potential use in creating new antimalarial medications, which is crucial for combating malaria, especially in regions where the disease is endemic .
Neuroprotective Properties
Given the compound’s potential role in antidepressant synthesis, it may also possess neuroprotective properties. This could be particularly relevant for the development of treatments for neurodegenerative diseases, where protection and regeneration of neural tissue are key therapeutic goals .
特性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-14(17-4-7-20-8-5-17)15-2-3-18-10-13(9-16-18)12-1-6-21-11-12/h1,6,9-11H,2-5,7-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACCQWOVUTWNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)
![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)


![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)

![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2862828.png)
![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)

